The compound (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester is an organic molecule that belongs to the class of carbamic acid esters. This compound features several functional groups, including a chloro group, difluorobenzyl moiety, and a hydroxy group, which contribute to its potential biological activity and applications in medicinal chemistry.
This compound can be synthesized through various organic synthesis methods and has been referenced in scientific literature focusing on drug development and synthetic organic chemistry. The synthesis and analysis of such compounds often involve retrosynthetic strategies to simplify complex molecular structures into more manageable precursors.
The compound is classified as an organic compound due to its carbon-containing structure. It is specifically categorized under carbamic acid derivatives, which are known for their utility in pharmaceuticals and agrochemicals.
The synthesis of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester can be approached through several synthetic pathways. Common methods include:
The molecular structure of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester can be represented as follows:
The structure features:
X-ray crystallography or nuclear magnetic resonance spectroscopy could provide detailed structural information, confirming the stereochemistry and spatial arrangement of the functional groups within the molecule.
The compound can participate in various chemical reactions typical for carbamic acid esters:
These reactions typically require specific conditions such as pH control and temperature regulation to favor product formation while minimizing side reactions.
The mechanism of action for (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester is likely related to its interactions with biological targets:
Quantitative structure-activity relationship studies could provide insights into how structural modifications influence biological activity.
Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry can be employed to assess purity and confirm identity during synthesis .
(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester has potential applications in:
The systematic IUPAC name, (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester, provides a complete stereochemical and functional group description. The "(1S,2S)" prefix specifies the absolute configuration at the chiral centers (C1 and C2), ensuring spatial alignment critical for enantioselective reactions. The 3,5-difluorobenzyl moiety introduces electron-withdrawing character and steric bulk, while the tert-butoxycarbonyl (Boc) group protects the amine functionality during synthetic sequences. The C15H20ClF2NO3 molecular formula (MW: 335.77 g/mol) reflects this intricate design [1].
Stereochemical precision in this compound enables its use as a template for synthesizing chiral ligands and pharmaceutical intermediates. The (1S,2S) configuration ensures optimal spatial orientation for chelating metal catalysts in asymmetric hydrogenations or for binding biological targets with high affinity. The chlorine atom at C3 serves as a versatile handle for nucleophilic displacement, facilitating ring closures or chain extensions while preserving stereointegrity. Similarly, the C2-hydroxy group participates in hydrogen bonding, influencing diastereoselectivity in subsequent reactions [5].
Table 1: Structural Comparison with Key Analogues
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester | C₁₅H₂₀ClF₂NO₃ | 335.77 | 3,5-Difluorobenzyl, Boc-protected amine |
(1S,2S)-(1-Benzyl-3-chloro-2-hydroxy-propyl)-carbamic acid tert-butyl ester | C₁₅H₂₂ClNO₃ | 299.79 | Unsubstituted benzyl, Boc-protected amine |
Carbamate-protected amino alcohols emerged as pivotal intermediates in the late 20th century, driven by the need for stereochemically stable amine protection in peptide synthesis and alkaloid production. The introduction of the Boc group in the 1950s revolutionized this field by providing an acid-labile, base-resistant alternative to benzyloxycarbonyl (Cbz) protections. This innovation allowed orthogonal deprotection strategies in multi-step syntheses. Compounds like the title molecule represent advanced iterations of this scaffold, incorporating halogenated aromatics for enhanced reactivity and pharmacological relevance [3].
The synthesis of Boc-protected chloro-hydroxy derivatives evolved from early methods employing classical resolution of racemates to modern catalytic asymmetric approaches. For example, the title compound’s non-fluorinated analogue (CAS 165727-45-7) was first commercialized in the 1990s as a precursor to protease inhibitors and chiral auxiliaries. Its preparation typically involved stereoselective reduction of N-Boc-protected α-amino ketones followed by chlorination, achieving diastereomeric excesses >95% [2] [3]. The difluorinated variant represents a strategic refinement, where fluorine atoms modulate electron density to improve regioselectivity in nucleophilic substitutions or cyclizations.
Table 2: Evolution of Carbamate-Protected Amino Alcohols
Era | Key Developments | Impact on Synthesis |
---|---|---|
1950s–1970s | Introduction of Boc protecting group | Enabled acid-labile amine protection |
1980s–1990s | Commercialization of benzyl derivatives (e.g., CAS 165727-45-7) | Provided chiral intermediates for HIV protease inhibitors |
2000s–Present | Fluorinated variants (e.g., CAS 388072-80-8) | Enhanced stereocontrol and bioactivity in drug candidates |
Contemporary routes to the title compound leverage enantioselective catalytic hydrogenation or enzymatic resolution, achieving ≥99% purity as confirmed by HPLC [3]. The Boc group remains indispensable due to its balance of stability during reactions and facile removal under mild acidic conditions (e.g., trifluoroacetic acid). This historical progression underscores a continuous optimization trajectory: from fundamental protecting groups to functionally complex, stereodefined building blocks enabling next-generation therapeutics.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0